molecular formula C14H18N2O3S2 B13886892 2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid

2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid

Cat. No.: B13886892
M. Wt: 326.4 g/mol
InChI Key: BPWJNEDSCLPNGK-UHFFFAOYSA-N
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Description

2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a phenylethylcarbamothioylsulfanyl group, and a propanoic acid backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the acetylation of an amino acid precursor to introduce the acetamido group.

    Introduction of the Phenylethylcarbamothioylsulfanyl Group: This step involves the reaction of the acetamido intermediate with a phenylethyl isothiocyanate derivative to form the desired thiocarbamoyl group.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete this compound molecule.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the thiocarbamoyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or thiocarbamoyl groups, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the activation of apoptotic pathways, leading to programmed cell death in cancer cells. The compound may also inhibit specific enzymes or receptors involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWJNEDSCLPNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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